

NVP-AUY922 chemical structure and properties

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Compound of Interest		
Compound Name:	Auy922	
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NVP-AUY922: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-AUY922, also known as Luminespib or VER-52296, is a potent, second-generation, synthetic small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a resorcinolic isoxazole amide, NVP-AUY922 exhibits significant anti-tumor activity by inducing the degradation of a wide array of oncogenic client proteins that are dependent on HSP90 for their conformational stability and function. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to NVP-AUY922, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

NVP-**AUY922** is a synthetic compound with a well-defined chemical structure. Its properties have been characterized through various analytical techniques.

Chemical Structure:

- IUPAC Name: 5-(2,4-Dihydroxy-5-isopropylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide[3]
- Synonyms: Luminespib, VER-52296[3]



CAS Number: 747412-49-3[3]

Molecular Formula: C₂₆H₃₁N₃O₅[3]

Molecular Weight: 465.54 g/mol [3]

SMILES:

CCNC(=0)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C[2]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of NVP-AUY922.

Property	Value	Reference
Appearance	White to off-white powder	LKT Labs
Solubility	DMSO: ≥93 mg/mL (warmed) Ethanol: ≥31 mg/mL	LKT Labs
Water Solubility	Insoluble	LKT Labs
Storage	Store at -20°C	LKT Labs

Pharmacological Properties and Mechanism of Action

NVP-**AUY922** is a highly potent inhibitor of HSP90, a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer development and progression.

Mechanism of Action:

NVP-**AUY922** competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[4] This inhibition disrupts the HSP90-client protein interaction, leading to the ubiquitination and subsequent proteasomal degradation of the client proteins. The degradation of these oncoproteins disrupts downstream signaling



pathways, ultimately resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth and angiogenesis.[2]

Pharmacological Data:

The following tables summarize the in vitro and in vivo pharmacological data for NVP-AUY922.

Table 1: In Vitro Activity of NVP-AUY922

Parameter	Target/Cell Line	Value	Reference
IC ₅₀	HSP90α	13 nM	[2]
НЅР90β	21 nM	[2]	
Glso	Pancreatic Cancer Cells	Varies	LKT Labs
Colorectal Cancer Cells	Varies	LKT Labs	
Adult T-cell Leukemia Cells	Varies	LKT Labs	_
Gastric Cancer Cell Lines	2-40 nM	[4]	_
Binding Affinity (Kd)	HSP90	1.7 nM	[5]

Table 2: In Vivo Activity of NVP-AUY922

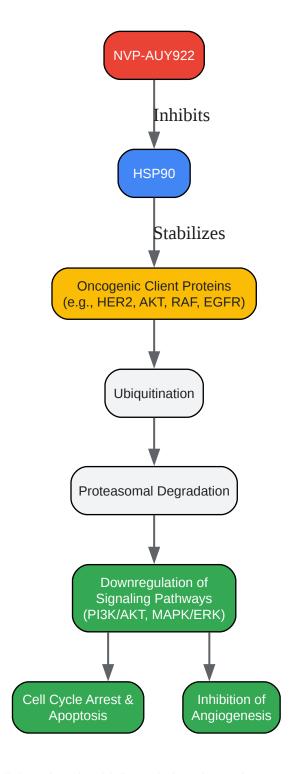


Animal Model	Tumor Type	Dosage and Administration	Effect	Reference
Mouse Xenograft	Breast Cancer	50 mg/kg i.p. or i.v. daily	Significant tumor growth inhibition and/or regression	[5]
Mouse Xenograft	Ovarian Cancer	50 mg/kg i.p. or i.v. daily	Significant tumor growth inhibition and/or regression	[5]
Mouse Xenograft	Prostate Cancer	50 mg/kg i.p. or i.v. daily	Significant tumor growth inhibition and/or regression	[5]
Mouse Xenograft	Melanoma	50 mg/kg i.p. or i.v. daily	Significant tumor growth inhibition and/or regression	[5]

Signaling Pathways Modulated by NVP-AUY922

By inhibiting HSP90, NVP-**AUY922** disrupts multiple oncogenic signaling pathways. The degradation of HSP90 client proteins, such as HER2, AKT, and RAF, leads to the downregulation of these pathways.

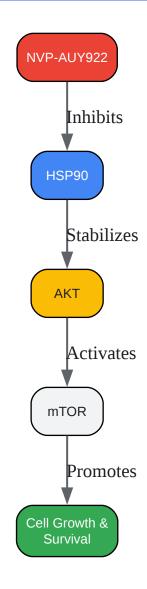




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Mechanism of Action of NVP-AUY922.





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NVP-AUY922 effect on the PI3K/AKT pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of NVP-AUY922.

4.1. Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

 Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.



- Treatment: Treat the cells with various concentrations of NVP-AUY922 (e.g., 0-1000 nM) for 72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
- 4.2. Western Blot Analysis for Client Protein Degradation

This protocol is used to detect the levels of specific proteins in a sample.

- Cell Lysis: Treat cells with NVP-AUY922 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target client proteins (e.g., HER2, AKT) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

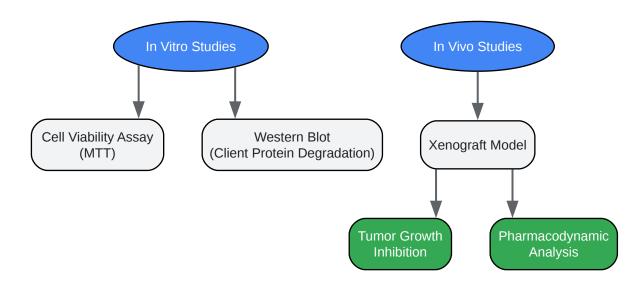


 Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.3. In Vivo Xenograft Tumor Growth Study

This protocol describes the evaluation of NVP-AUY922's anti-tumor efficacy in a mouse model.

- Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
- Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer NVP-**AUY922** (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the desired schedule (e.g., daily, weekly).
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarker modulation (e.g., client protein levels) by Western blotting or immunohistochemistry.





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General experimental workflow for NVP-AUY922 evaluation.

Conclusion

NVP-**AUY922** is a highly potent and selective HSP90 inhibitor with significant preclinical antitumor activity across a range of cancer models. Its mechanism of action, involving the degradation of multiple oncogenic client proteins, makes it an attractive candidate for cancer therapy. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working with this promising compound. Further investigation into its clinical efficacy and potential combination therapies is warranted.

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